molecular formula C17H18N4O3S B2404774 3-methyl-N-(2-methylpropyl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-52-5

3-methyl-N-(2-methylpropyl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2404774
CAS No.: 852135-52-5
M. Wt: 358.42
InChI Key: ZTJASFLTZTXTFQ-UHFFFAOYSA-N
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Description

3-methyl-N-(2-methylpropyl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound that belongs to the class of imidazo[2,1-b]thiazoles. This compound is characterized by its unique structure, which includes an imidazo[2,1-b]thiazole core substituted with an isobutyl group, a methyl group, and a nitrophenyl group. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Properties

IUPAC Name

3-methyl-N-(2-methylpropyl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-10(2)8-18-16(22)15-11(3)20-9-14(19-17(20)25-15)12-5-4-6-13(7-12)21(23)24/h4-7,9-10H,8H2,1-3H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJASFLTZTXTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-methylpropyl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b]thiazole Core: This step involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions to form the imidazo[2,1-b]thiazole core.

    Introduction of Substituents: The isobutyl, methyl, and nitrophenyl groups are introduced through various substitution reactions. For example, the nitrophenyl group can be introduced via a nitration reaction using nitric acid and sulfuric acid.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the imidazo[2,1-b]thiazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of 3-methyl-N-(2-methylpropyl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-methylpropyl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The isobutyl and methyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Nitric acid, sulfuric acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, aryl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazo[2,1-b]thiazole derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to new derivatives with potentially enhanced properties.

Biology

  • Antimicrobial Activity : Research indicates that 3-methyl-N-(2-methylpropyl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide exhibits antimicrobial and antifungal properties. Studies have shown its effectiveness against various microbial strains, making it a candidate for developing new antimicrobial agents .

Medicine

  • Anticancer Potential : The compound has been explored for its anticancer properties. It is believed to inhibit specific enzymes involved in cancer cell proliferation, such as topoisomerases and kinases. These interactions may disrupt DNA replication and lead to apoptosis in cancer cells .

Case Study: Mechanism of Action

In a study examining the anticancer effects of this compound, researchers found that it could generate reactive oxygen species (ROS), contributing to its cytotoxic effects on tumor cells. The presence of the nitrophenyl group enhances these effects by facilitating oxidative stress within the cells .

Industry

  • Material Development : Beyond its biological applications, this compound is also being investigated for use in developing new materials with specific electronic and optical properties. Its unique chemical structure can be tailored for applications in organic electronics and photonics.

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-methylpropyl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions that start from readily available precursors:

  • Formation of the Imidazo[2,1-b]thiazole Core : This involves the cyclization of thioamide and α-haloketone precursors under basic conditions.
  • Introduction of Substituents : The isobutyl and nitrophenyl groups are introduced through various substitution reactions, including nitration using nitric acid and sulfuric acid.

Major Products Formed

  • Oxidation Products : Nitro derivatives.
  • Reduction Products : Amino derivatives.
  • Substituted Derivatives : Various imidazo[2,1-b]thiazole derivatives can be synthesized from this compound through further chemical modifications.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-methylpropyl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, the compound may inhibit enzymes such as topoisomerases or kinases, leading to the disruption of DNA replication and cell division. The nitrophenyl group may also contribute to the compound’s ability to generate reactive oxygen species, further enhancing its cytotoxic effects on cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Indole derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Uniqueness

3-methyl-N-(2-methylpropyl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific combination of substituents, which impart distinct chemical reactivity and biological activity. The presence of the nitrophenyl group, in particular, enhances its potential as an antimicrobial and anticancer agent, distinguishing it from other similar compounds.

Biological Activity

3-methyl-N-(2-methylpropyl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound belonging to the imidazo[2,1-b][1,3]thiazole family, which has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

  • IUPAC Name : 3-methyl-N-(2-methylpropyl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
  • Molecular Formula : C_{12}H_{14}N_{4}O_{4}S
  • CAS Number : 1131580-31-8
  • Physical Form : Solid
  • Purity : ≥95%

Synthesis

The synthesis of imidazo[2,1-b][1,3]thiazole derivatives typically involves multi-step reactions that include cyclization and functional group modifications. The specific synthetic route for 3-methyl-N-(2-methylpropyl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has not been extensively detailed in the literature but follows similar methodologies as other derivatives in this class.

Antimicrobial Activity

Research indicates that compounds within the imidazo[2,1-b][1,3]thiazole class exhibit significant antimicrobial properties. In studies evaluating anti-tuberculosis activity against Mycobacterium tuberculosis, certain derivatives demonstrated potent effects with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL . The presence of specific substituents on the phenyl ring enhances this activity while nitro groups can diminish it .

Antitumor Activity

The compound's antitumor potential has been explored through its effects on tubulin polymerization. For instance, related compounds have shown to inhibit tubulin assembly with IC50 values lower than established chemotherapeutic agents like combretastatin A-4 . Docking studies suggest that these compounds interact with critical residues in the colchicine binding site of tubulin, indicating a mechanism of action that disrupts microtubule dynamics .

Cytotoxicity Studies

Cytotoxicity assessments reveal that active antitubercular compounds exhibit low toxicity against normal cell lines, suggesting a favorable therapeutic index . This characteristic is crucial for developing drugs that can target pathogens without harming host cells.

Case Studies and Research Findings

StudyFindings
Synthesis and Evaluation (2015)Evaluated a series of imidazo[2,1-b][1,3]thiazole derivatives for anti-tubercular activity.Identified seven compounds with promising activity against M. tuberculosis .
Antitumor Activity (2014)Investigated imidazo[2,1-b][1,3]thiazole-linked oxindoles for cytotoxicity.Compounds showed potent inhibition of tubulin polymerization and significant cytotoxicity .
Antimicrobial Screening (2015)Assessed various derivatives for antibacterial and antifungal activities.Some compounds displayed strong antibacterial activity against tested strains .

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions (e.g., amide bond formation between imidazo-thiazole intermediates and 2-methylpropylamine).
  • Nucleophilic substitutions at the nitrophenyl group, requiring catalysts like triethylamine or palladium salts .
  • Solvent selection : Dimethylformamide (DMF) or dichloromethane for solubility and reaction efficiency.
  • Purification : Column chromatography or recrystallization to achieve >95% purity.

Q. Optimization Tips :

  • Control reaction temperature (60–80°C) to minimize side reactions.
  • Use anhydrous conditions for moisture-sensitive steps.
  • Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should be prioritized?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the nitrophenyl (δ 7.5–8.5 ppm), imidazo-thiazole core (δ 6.5–7.5 ppm), and methylpropyl groups (δ 1.0–1.5 ppm). Look for splitting patterns to confirm substitution .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 408.43) and fragmentation patterns.
  • IR Spectroscopy : Identify carboxamide C=O stretch (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. Critical Data :

  • Melting point consistency (e.g., 265–271°C for analogs ).
  • Purity ≥95% (HPLC).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

Methodological Answer:

  • Structural Modifications :
    • Replace the 3-nitrophenyl group with electron-withdrawing groups (e.g., cyano) to enhance target binding.
    • Vary the 2-methylpropyl chain to optimize lipophilicity (e.g., cyclopropane analogs for rigidity ).

Q. Example SAR Table :

Modification SiteSubstituent TestedBioactivity (IC50)Key Finding
Nitrophenyl4-CN12 nM (Kinase X)↑ 3-fold potency vs. parent
MethylpropylCyclopropyl85 nMImproved metabolic stability

Q. Experimental Design :

  • Use in vitro assays (e.g., kinase inhibition) and compare with analogs from literature (e.g., anticancer imidazo-thiazoles ).

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Standardize Assay Conditions :
    • Use identical cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch compound purity .
  • Cross-Validate Mechanisms :
    • Perform target engagement assays (e.g., SPR for binding affinity) if conflicting kinase inhibition data arises .
  • Leverage Structural Analogs :
    • Compare with compounds like N-(p-tolyl)-imidazo-thiazole carboxamide (antimicrobial activity ) to identify substituent-specific effects.

Q. How can computational tools accelerate the design of derivatives with improved pharmacokinetics?

Methodological Answer:

  • Quantum Chemical Calculations :
    • Predict solubility (logP) and metabolic hotspots using software like Gaussian or Schrödinger .
  • Molecular Docking :
    • Map interactions with CYP450 enzymes to avoid off-target metabolism.
  • Reaction Path Search :
    • Use ICReDD’s approach to simulate reaction pathways (e.g., cyclization steps) and optimize yields .

Q. Case Study :

  • A derivative with a trifluoromethyl group showed 50% lower hepatic clearance in in silico models, validated experimentally .

Q. What experimental approaches elucidate the mechanism of action against biological targets?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Measure IC50 against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
  • Cellular Pathway Analysis :
    • RNA-seq to identify downstream gene regulation (e.g., apoptosis markers like Bax/Bcl-2 ratio).
  • Molecular Dynamics Simulations :
    • Model binding stability with target proteins (e.g., >10 ns simulations for conformational sampling) .

Q. Data Contradiction Example :

StudyReported Activity (IC50)Possible Reason
A10 nM (Kinase X)High purity (99%)
B250 nMImpurity in batch (85% purity)

Resolution : Re-synthesize compound under controlled conditions and re-test .

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